molecular formula C17H15N3O B2515367 3,5-diphenyl-1H-pyrrole-2-carbohydrazide CAS No. 314763-96-7

3,5-diphenyl-1H-pyrrole-2-carbohydrazide

Cat. No. B2515367
CAS RN: 314763-96-7
M. Wt: 277.327
InChI Key: WBWDOOBDYREQEJ-UHFFFAOYSA-N
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Description

3,5-Diphenyl-1H-pyrrole-2-carbohydrazide is a chemical compound with the CAS Number: 314763-96-7 and Linear Formula: C17H15N3O . It has a molecular weight of 277.33 .


Molecular Structure Analysis

The InChI Code for 3,5-diphenyl-1H-pyrrole-2-carbohydrazide is 1S/C17H15N3O/c18-20-17(21)16-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11,19H,18H2,(H,20,21) .

Scientific Research Applications

Antifungal and Antimicrobial Agents

Substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides and carbohydrazide analogues have been synthesized as potential antifungal and antimicrobial agents .

Proteomics Research

This compound is used in proteomics research, which is the large-scale study of proteins, particularly their structures and functions .

Cytogenetic and Oxidative Effects

The compound has been used in research to study its cytogenetic and oxidative effects .

Biological Activities

Pyrrolopyrazine derivatives, which include a pyrrole ring, have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Biochemical Research

The compound is used in biochemical research, particularly in the study of proteomics .

Antitumor Activity

Some derivatives of the compound have shown promising antitumor activity .

Kinase Inhibitory Activity

Pyrrolopyrazine derivatives, which include a pyrrole ring, have shown activity on kinase inhibition .

Safety and Hazards

The safety information for 3,5-diphenyl-1H-pyrrole-2-carbohydrazide is available in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with care, following all safety precautions.

properties

IUPAC Name

3,5-diphenyl-1H-pyrrole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c18-20-17(21)16-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11,19H,18H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWDOOBDYREQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N2)C(=O)NN)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501330914
Record name 3,5-diphenyl-1H-pyrrole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201215
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3,5-diphenyl-1H-pyrrole-2-carbohydrazide

CAS RN

314763-96-7
Record name 3,5-diphenyl-1H-pyrrole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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